molecular formula C10H11N3O B1333135 4-(4-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 93439-79-3

4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B1333135
CAS No.: 93439-79-3
M. Wt: 189.21 g/mol
InChI Key: KMQAYHNPVNGXMQ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methoxyphenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methoxyphenyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as lipoxygenases by binding to their active sites. This inhibition can modulate the production of inflammatory mediators, thereby exerting anti-inflammatory effects . The compound may also interact with other molecular pathways, influencing cell signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-1H-indole
  • 4-(4-Methoxyphenyl)-1H-imidazole
  • 4-(4-Methoxyphenyl)-1H-pyrazole

Uniqueness

4-(4-Methoxyphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .

Biological Activity

4-(4-Methoxyphenyl)-1H-pyrazol-5-amine is a compound of considerable interest in pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives. A notable method includes a one-pot reaction that yields high purity and good yields, often characterized by spectroscopic methods such as NMR and mass spectrometry .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating a series of pyrazole derivatives, compounds similar to this compound exhibited IC50 values ranging from 6.76 to 202.08 µg/mL against colon cancer cells (HCT116), indicating promising anticancer activity .

CompoundCell LineIC50 (µg/mL)Reference
7fHCT1166.76
7dHCT11643
7aHCT11693.1

Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Analgesic Effects

In addition to its anti-inflammatory activity, this compound has been reported to possess analgesic properties, which may be attributed to its ability to modulate pain pathways in the central nervous system .

Case Studies

One significant study investigated the effects of various pyrazole derivatives on cancer cell lines and normal cells. The results indicated that while some compounds showed high selectivity towards cancer cells, others displayed cytotoxicity towards normal cells as well. This highlights the need for further research to optimize these compounds for therapeutic use without compromising safety .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for developing more effective therapeutic agents. Modifications at the phenyl ring or the pyrazole core can significantly influence biological activity. For instance, substituents like methoxy groups have been associated with enhanced anticancer efficacy .

Properties

IUPAC Name

4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQAYHNPVNGXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377606
Record name 4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93439-79-3
Record name 4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93439-79-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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